molecular formula C10H13NO3 B147651 (S)-3-amino-3-(4-methoxyphenyl)propanoic acid CAS No. 131690-56-7

(S)-3-amino-3-(4-methoxyphenyl)propanoic acid

Cat. No. B147651
CAS RN: 131690-56-7
M. Wt: 195.21 g/mol
InChI Key: NYTANCDDCQVQHG-VIFPVBQESA-N
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Description

“(S)-3-amino-3-(4-methoxyphenyl)propanoic acid” is a compound that falls under the category of amino acids. It has a molecular formula of C10H13NO3 . The compound contains an amino group (-NH2), a carboxylic acid group (-COOH), and a 4-methoxyphenyl group attached to the same carbon atom .


Molecular Structure Analysis

The molecular structure of “(S)-3-amino-3-(4-methoxyphenyl)propanoic acid” consists of a central carbon atom to which an amino group, a carboxylic acid group, and a 4-methoxyphenyl group are attached . The presence of these functional groups can significantly influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

“(S)-3-amino-3-(4-methoxyphenyl)propanoic acid” is a solid at room temperature . It has a molecular weight of 180.2005 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the current data .

Scientific Research Applications

Corrosion Inhibition

(S)-3-amino-3-(4-methoxyphenyl)propanoic acid derivatives have been studied as corrosion inhibitors. Gupta et al. (2016) synthesized Schiff's bases, including 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid, and found them effective in inhibiting corrosion of mild steel in hydrochloric acid solution. These compounds demonstrated high inhibition efficiency and the formation of protective films on the steel surface (Gupta et al., 2016).

Antioxidant and Anti-inflammatory Applications

Subudhi and Sahoo (2011) evaluated novel conjugates of amino acids with nifedipine, including (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid, for their antioxidant and anti-inflammatory activities. Some compounds exhibited significant antioxidant action and efficacy against inflammation (Subudhi & Sahoo, 2011).

Modification of Hydrogels for Medical Applications

Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels with amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. The modified hydrogels showed increased swelling and improved thermal stability, along with promising antibacterial and antifungal activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Applications in Organic Synthesis and Catalysis

In organic chemistry, derivatives of (S)-3-amino-3-(4-methoxyphenyl)propanoic acid have been utilized in various synthetic pathways. For instance, Zolfigol et al. (2013) reported the use of similar compounds in the synthesis of pyranopyrazoles, demonstrating the compound's utility as a catalyst in organic synthesis (Zolfigol et al., 2013).

Application in Cancer Chemoprevention

Curini et al. (2006) discussed a derivative, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, as a potential chemopreventive agent against cancer. This compound, related to ferulic acid, showed promising biological effects, including the prevention of colon and tongue cancers in rats (Curini et al., 2006).

Safety and Hazards

Based on the available information, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye when handling "(S)-3-amino-3-(4-methoxyphenyl)propanoic acid" . It’s also advised to use personal protective equipment and ensure adequate ventilation .

Future Directions

The future research directions for “(S)-3-amino-3-(4-methoxyphenyl)propanoic acid” could involve exploring its potential biological activities and applications. This could include studying its interactions with various biological targets, investigating its potential therapeutic uses, and developing methods for its efficient synthesis .

properties

IUPAC Name

(3S)-3-amino-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTANCDDCQVQHG-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131690-56-7
Record name 131690-56-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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